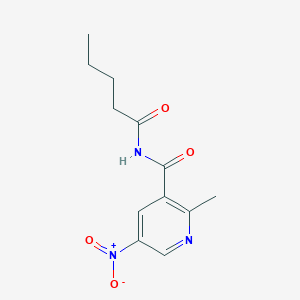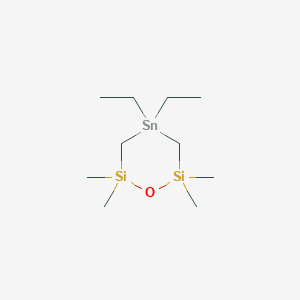
2-(Acetyloxy)-4-ethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(acetyloxy)-4-ethoxy- is a derivative of benzoic acid, characterized by the presence of an acetyloxy group at the second position and an ethoxy group at the fourth position of the benzene ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-4-ethoxy- typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing 4-hydroxybenzoic acid and acetic anhydride, followed by the addition of a drop of concentrated sulfuric acid. The mixture is then heated on a water bath at around 50-60°C for about 15 minutes. After cooling, water is added to precipitate the product, which is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves the catalytic oxidation of toluene with oxygen. This process is catalyzed by cobalt or manganese naphthenates, yielding high-purity benzoic acid, which can then be further modified to produce various derivatives, including benzoic acid, 2-(acetyloxy)-4-ethoxy- .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(acetyloxy)-4-ethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(acetyloxy)-4-ethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of preservatives, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethoxy- involves its interaction with cellular components. It is absorbed into cells and can inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes. The compound is conjugated to glycine in the liver and excreted as hippuric acid .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Acetylsalicylic acid (Aspirin): Known for its analgesic, antipyretic, and anti-inflammatory properties.
Salicylic acid: Used in skincare products for its exfoliating properties.
Uniqueness
Benzoic acid, 2-(acetyloxy)-4-ethoxy- is unique due to the presence of both acetyloxy and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
58138-64-0 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-acetyloxy-4-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-3-15-8-4-5-9(11(13)14)10(6-8)16-7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
Clave InChI |
OBCDRKHTYWTSNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


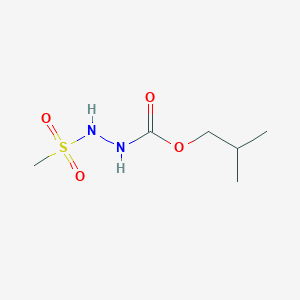



![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

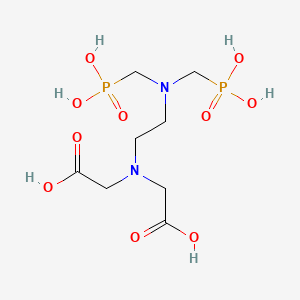
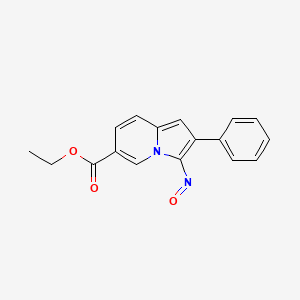
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)

